molecular formula C14H27NO6 B13160004 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

Cat. No.: B13160004
M. Wt: 305.37 g/mol
InChI Key: FMBRCRUJIWSOEC-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization of the molecule. This selective protection and deprotection are crucial in multi-step synthesis processes, enabling the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the methoxymethyl group adds to its versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

2-(methoxymethyl)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid

InChI

InChI=1S/C14H27NO6/c1-12(2,3)8-14(9-19-7,10(16)17)21-15-11(18)20-13(4,5)6/h8-9H2,1-7H3,(H,15,18)(H,16,17)

InChI Key

FMBRCRUJIWSOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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